molecular formula C10H18ClNO3 B15306230 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride

3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride

Cat. No.: B15306230
M. Wt: 235.71 g/mol
InChI Key: QKLFNVXCBTVXSL-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced through cyclization reactions involving diols or epoxides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3S)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride: A stereoisomer with similar structural features.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as biperiden and other piperidine-based drugs.

Uniqueness

3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of the piperidine and oxolane rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

3-piperidin-4-yloxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H

InChI Key

QKLFNVXCBTVXSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CCOC2C(=O)O.Cl

Origin of Product

United States

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